(5-Chlorothiophen-3-YL)methanol
Overview
Description
(5-Chlorothiophen-3-YL)methanol is an organic compound with the molecular formula C5H5ClOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorine atom at the 5-position and a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-3-YL)methanol typically involves the chlorination of thiophene followed by formylation and reduction. One common method starts with the chlorination of thiophene to produce 5-chlorothiophene. This intermediate is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-chlorothiophene-3-carbaldehyde. Finally, the aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorothiophen-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to (5-Chlorothiophen-3-YL)methane using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 5-Chlorothiophene-3-carboxylic acid.
Reduction: (5-Chlorothiophen-3-YL)methane.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-Chlorothiophen-3-YL)methanol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It is used in the development of novel materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-3-YL)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-3-YL)methanol: Similar structure but with a bromine atom instead of chlorine.
(5-Methylthiophen-3-YL)methanol: Features a methyl group at the 5-position instead of chlorine.
(5-Nitrothiophen-3-YL)methanol: Contains a nitro group at the 5-position.
Uniqueness
(5-Chlorothiophen-3-YL)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of chlorine can affect the compound’s stability and its interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
(5-chlorothiophen-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCDMSXITBOXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608851 | |
Record name | (5-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73919-87-6 | |
Record name | (5-Chlorothiophen-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.